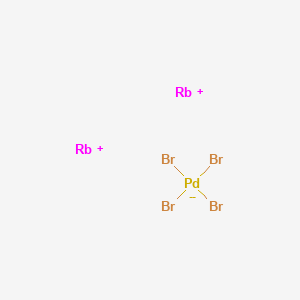
rubidium(1+);tetrabromopalladium(2-)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Rubidium(1+);tetrabromopalladium(2-) is a coordination compound consisting of rubidium cations and tetrabromopalladium anions
Preparation Methods
Synthetic Routes and Reaction Conditions
Rubidium(1+);tetrabromopalladium(2-) can be synthesized through the reaction of rubidium bromide with palladium(II) bromide in an aqueous solution. The reaction typically involves dissolving rubidium bromide and palladium(II) bromide in water, followed by mixing the solutions under controlled temperature and pH conditions. The resulting precipitate is then filtered, washed, and dried to obtain the desired compound.
Industrial Production Methods
Industrial production of rubidium(1+);tetrabromopalladium(2-) follows similar synthetic routes but on a larger scale. The process involves the use of high-purity starting materials and precise control of reaction parameters to ensure the consistency and quality of the final product. The compound is typically produced in batch reactors, followed by purification steps such as recrystallization and drying.
Chemical Reactions Analysis
Types of Reactions
Rubidium(1+);tetrabromopalladium(2-) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state species.
Reduction: It can be reduced to form lower oxidation state species or elemental palladium.
Substitution: Ligand exchange reactions can occur, where the bromide ligands are replaced by other ligands.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and nitric acid.
Reduction: Reducing agents such as sodium borohydride and hydrazine are often used.
Substitution: Ligand exchange reactions can be facilitated by using ligands such as phosphines or amines under mild conditions.
Major Products Formed
Oxidation: Higher oxidation state palladium complexes.
Reduction: Elemental palladium or lower oxidation state palladium complexes.
Substitution: New palladium complexes with different ligands.
Scientific Research Applications
Rubidium(1+);tetrabromopalladium(2-) has several scientific research applications:
Chemistry: Used as a catalyst in various organic reactions, including cross-coupling reactions and hydrogenation.
Biology: Investigated for its potential use in biological imaging and as a probe for studying metal ion interactions in biological systems.
Medicine: Explored for its potential use in radiopharmaceuticals for diagnostic imaging.
Industry: Utilized in the development of advanced materials, such as conductive polymers and nanomaterials.
Mechanism of Action
The mechanism of action of rubidium(1+);tetrabromopalladium(2-) involves its ability to participate in redox reactions and coordinate with various ligands. The palladium center can undergo oxidation and reduction, facilitating catalytic processes. The rubidium cations help stabilize the overall structure of the compound, enhancing its reactivity and stability.
Comparison with Similar Compounds
Similar Compounds
- Potassium(1+);tetrabromopalladium(2-)
- Sodium(1+);tetrabromopalladium(2-)
- Cesium(1+);tetrabromopalladium(2-)
Uniqueness
Rubidium(1+);tetrabromopalladium(2-) is unique due to the presence of rubidium cations, which impart distinct chemical properties compared to other alkali metal analogs. The larger ionic radius of rubidium compared to potassium and sodium can influence the compound’s solubility, stability, and reactivity. Additionally, rubidium’s lower electronegativity compared to cesium can affect the electronic properties of the compound, making it suitable for specific applications in catalysis and materials science.
Properties
Molecular Formula |
Br4PdRb2 |
|---|---|
Molecular Weight |
596.97 g/mol |
IUPAC Name |
rubidium(1+);tetrabromopalladium(2-) |
InChI |
InChI=1S/4BrH.Pd.2Rb/h4*1H;;;/q;;;;+2;2*+1/p-4 |
InChI Key |
FWSCFPLSNUSJJB-UHFFFAOYSA-J |
Canonical SMILES |
Br[Pd-2](Br)(Br)Br.[Rb+].[Rb+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


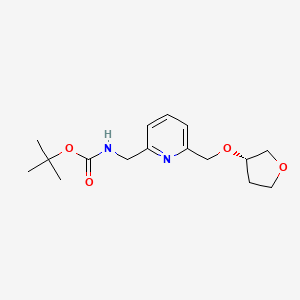
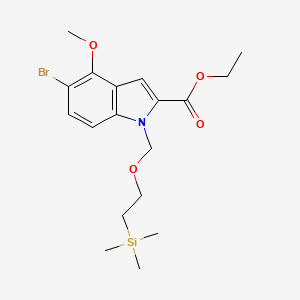

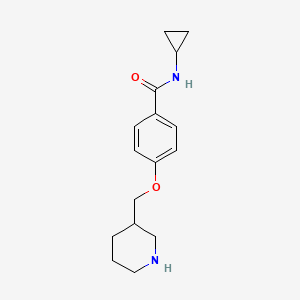
![2-[4-(3-Amino-9-fluoro-5,6-dihydrobenzo[b][1]benzothiepin-5-yl)piperazin-1-yl]ethanol;methanesulfonic acid;dihydrate](/img/structure/B12833520.png)
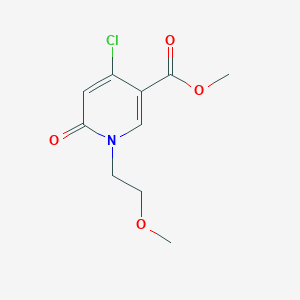

![(4R,4aS,6aR,8S,9R,11S,11aR,11bR)-8,11,11a-Trihydroxy-8-(hydroxymethyl)-4,11b-dimethyl-7-oxotetradecahydro-6a,9-methanocyclohepta[a]naphthalene-4-carboxylic acid](/img/structure/B12833546.png)
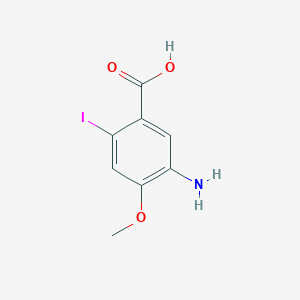
![1-([1,2,4]Triazolo[4,3-a]pyridin-3-ylthio)-3,3-dimethylbutan-2-one](/img/structure/B12833556.png)

![((2R,3S,4R,5R)-3,4-dihydroxy-5-(3H-imidazo[2,1-i]purin-3-yl)tetrahydrofuran-2-yl)methyl trihydrogen triphosphate](/img/structure/B12833565.png)
![8,22-di(undecyl)-6,10,15,20,24-pentathia-3,14,16,27-tetrazaoctacyclo[16.9.0.02,12.04,11.05,9.013,17.019,26.021,25]heptacosa-1(27),2,4(11),5(9),7,12,17,19(26),21(25),22-decaene](/img/structure/B12833575.png)
![3-Tert-butyl-3-azabicyclo[3.3.1]nonan-9-amine](/img/structure/B12833587.png)
